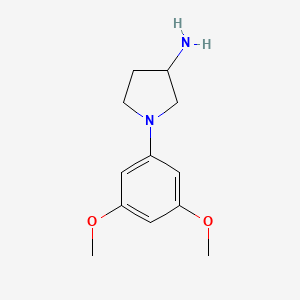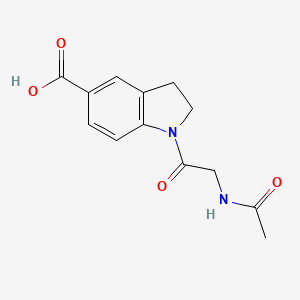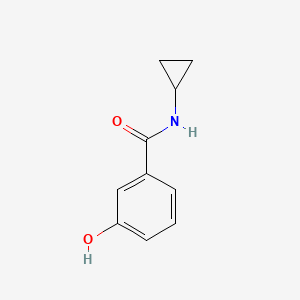
N-cyclopropyl-3-hydroxybenzamide
Descripción general
Descripción
N-cyclopropyl-3-hydroxybenzamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO2/c12-9-3-1-2-7 (6-9)10 (13)11-8-4-5-8/h1-3,6,8,12H,4-5H2, (H,11,13) . This indicates the presence of a cyclopropyl group attached to a hydroxybenzamide moiety.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Biosensing Applications
N-cyclopropyl-3-hydroxybenzamide has been investigated for its potential in biosensing applications. A study by Karimi-Maleh et al. (2014) focused on a high-sensitive biosensor based on a nanocomposite modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This innovation highlights the compound's role in enhancing the sensitivity and selectivity of biosensors in detecting specific biological molecules (Karimi-Maleh et al., 2014).
Medical Research
In medical research, derivatives of this compound have been utilized in various studies. For example, 3-aminobenzamide, a derivative, was used in a study by Zingarelli et al. (1997) to investigate its protective effects in myocardial reperfusion injury. This highlights the compound's potential therapeutic applications in cardiovascular diseases (Zingarelli et al., 1997).
Chemical Synthesis and Catalysis
This compound and its derivatives have applications in chemical synthesis and catalysis. Archambeau et al. (2015) explored the reactivity of carbenoids resulting from the ring-opening of cyclopropenes in cyclopropanation and C-H insertion reactions, underscoring the compound's utility in creating complex chemical structures (Archambeau et al., 2015).
Antibacterial Research
The potential of this compound derivatives in antibacterial research is also notable. Haydon et al. (2010) synthesized and characterized potent inhibitors of the bacterial cell division protein FtsZ, demonstrating the compound's role in developing new antibacterial agents (Haydon et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
N-cyclopropyl-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-3-1-2-7(6-9)10(13)11-8-4-5-8/h1-3,6,8,12H,4-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARPTIBEFUNWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



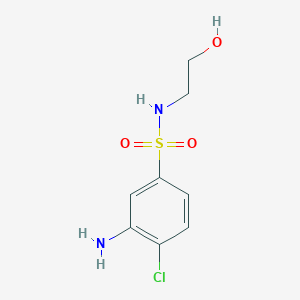

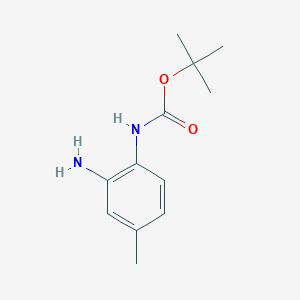

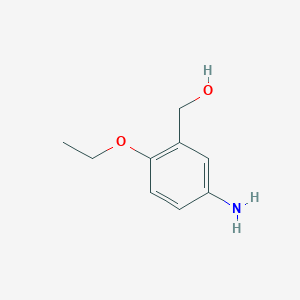
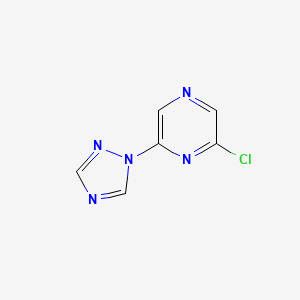
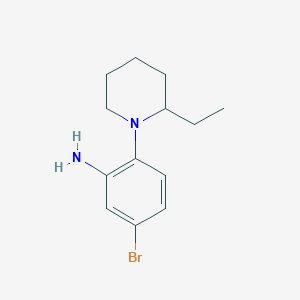
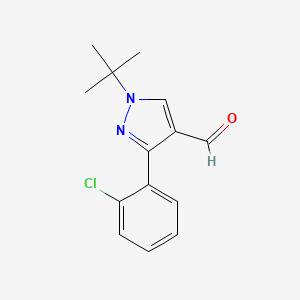
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1517478.png)
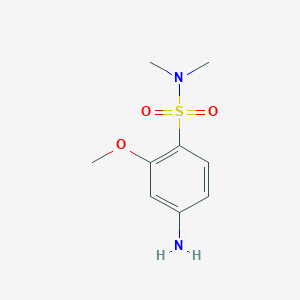
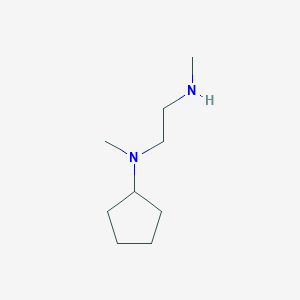
![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)
